癸基葡萄糖苷

描述

Decyl Glucoside Description

Decyl glucoside (DG) is a non-ionic surfactant that is gaining popularity in various industries due to its mildness and biodegradability. It is derived from natural sources, such as corn starch and coconut oil, and is used in a variety of cosmetic and cleaning products. DG is particularly favored for products designed for sensitive skin, as it is known for its good tolerance and low potential for causing allergic reactions .

Synthesis Analysis

The synthesis of decyl glucoside can be achieved through direct glucosidation, which involves the reaction of D-glucose with 1-decanol. This process has been improved using zeolite catalysts, which enhance the conversion and yield due to the increased amount of acid sites. The method is considered environmentally friendly as it produces a non-endocrine disruptive surfactant . Another innovative approach to synthesizing decyl glucoside is through a solvent-free, microwave-assisted method. This technique involves a three-step process (peracetylation, glycosylation, and saponification) and has shown rate enhancements and a reduction in reaction time compared to conventional heating methods .

Molecular Structure Analysis

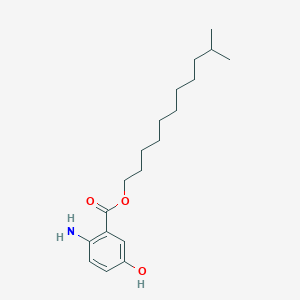

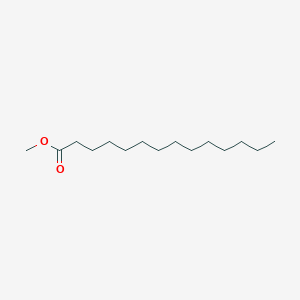

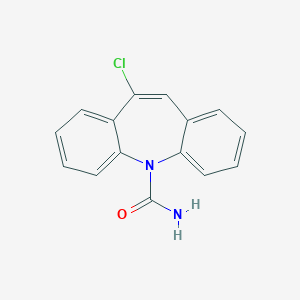

Decyl glucoside is composed of a glucose molecule linked to a decyl alcohol chain, forming a cyclic glucose structure. This molecular arrangement contributes to its hydrophilic nature, which is more pronounced than that of nonylphenol, a compound known for its estrogenic effects. The structure of DG allows for high wettability, which is advantageous in surfactant applications .

Chemical Reactions Analysis

The chemical behavior of decyl glucoside, particularly in the context of its surfactant properties, has been studied in various applications. For instance, in the presence of DG, the corrosion rate of magnesium in a Mg-air battery electrolyte is significantly reduced. This suggests that DG can act as a corrosion inhibitor, likely through a physisorption mechanism, where the surfactant molecules adsorb onto the metal surface .

Physical and Chemical Properties Analysis

Decyl glucoside exhibits several physical and chemical properties that make it suitable for use in a wide range of products. It is known for its ability to reduce the corrosion rate in metal-air batteries, which is attributed to its surfactant properties. The presence of DG in a Mg-air battery not only inhibits corrosion but also enhances the battery's performance by increasing the operating voltage, discharge capacity, and anodic utilization. This is achieved at the critical micelle concentration of DG, which is 2.5 mM, indicating a high inhibition efficiency of over 94% . Additionally, DG's low potential for estrogenic activity makes it a safer alternative to other surfactants with endocrine-disruptive properties .

科学研究应用

表面活性剂合成的催化

癸基葡萄糖苷是通过葡萄糖与1-癸醇的催化反应合成的。微孔沸石被用作该过程的催化剂。葡萄糖的转化率和癸基葡萄糖苷的产率受沸石催化剂的酸性性质和孔结构的影响。 特别是H-FAU(3)沸石催化剂由于其广泛的孔道,有利于癸基葡萄糖苷的生产,因此表现出最高的转化率和产率 .

化妆品配方

在化妆品行业,癸基葡萄糖苷被认为是一种温和的非离子表面活性剂。由于其可生物降解性和与所有发质的兼容性,它被用于各种个人护理产品。 其温和的清洁特性使其适合敏感肌肤配方 .

环境安全

癸基葡萄糖苷是传统表面活性剂(如烷基酚乙氧基化物和线性烷基苯磺酸盐)的替代品,这些传统表面活性剂会降解成内分泌干扰物。 其环境安全性使其成为环保产品配方的首选 .

生物应用

该化合物也用于从粗生物制剂中重组酶和其他蛋白质。 其稳定特性在皮肤递送系统的纳米悬浮液中特别有用,可增强白藜芦醇和橙皮素等活性成分的有效性 .

制药行业

在制药中,癸基葡萄糖苷可以作为活性药物成分 (API) 的稳定剂和增溶剂。 其无毒性和生物相容性使其成为需要温和而有效的表面活性剂的配方的绝佳选择 .

可再生表面活性剂的研究

癸基葡萄糖苷是正在进行的可再生表面活性剂的研究的一部分,这些表面活性剂源自天然来源。 其生产过程涉及糖分子与植物来源的脂肪醇的糖基化,是开发可持续和环保表面活性剂的研究主题 .

作用机制

Target of Action

Decyl glucoside is a non-ionic surfactant that primarily targets the skin and hair . It is used in a variety of cosmetic formulations, including baby shampoos and products for individuals with sensitive skin . Its role is to cleanse, emulsify, and stabilize these products, enhancing their efficacy and absorption .

Mode of Action

Decyl glucoside interacts with its targets by reducing the surface tension between the skin and impurities, allowing for easy removal of dirt and oils . As a surfactant, it enables water and oils to mix for a cohesive blend, which is crucial in cosmetic formulations . This interaction results in a more seamless application and absorption of the product .

Biochemical Pathways

Decyl glucoside operates through the mechanism of surfactants, creating a micelle structure that attracts and suspends dirt, oil, and impurities . Unlike harsh sulfate-based cleansers, decyl glucoside’s micelles act more like magnets, effectively removing unwanted materials without causing irritation .

Pharmacokinetics

It is known that decyl glucoside is a mild surfactant that is easily rinsed off, leaving no residue that could block pores . This suggests that it has good bioavailability when applied topically.

Result of Action

The action of decyl glucoside results in the effective cleansing of the skin and hair. It removes dirt, oil, and impurities without disrupting the skin’s natural lipid barrier . It also hydrates and protects the skin from drying out . In hair care, it helps remove buildup without stripping hair of color or natural oils .

Action Environment

Decyl glucoside is considered environmentally friendly as it is biodegradable and derived from renewable resources . It is often derived from plant-based sources like corn and coconuts . Its action, efficacy, and stability are influenced by environmental factors, but it is generally stable in a variety of conditions due to its non-ionic nature .

未来方向

属性

IUPAC Name |

(3R,4S,5S,6R)-2-decoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O6/c1-2-3-4-5-6-7-8-9-10-21-16-15(20)14(19)13(18)12(11-17)22-16/h12-20H,2-11H2,1H3/t12-,13-,14+,15-,16?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRSMPFHFNXQRB-IWQYDBTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30893008 | |

| Record name | Decyl D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, 70% Aqueous solution: Clear brown viscous liquid with a mild odor; [BASF MSDS] | |

| Record name | D-Glucopyranose, oligomeric, decyl octyl glycosides | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Glucopyranose, oligomeric, decyl octyl glycosides | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13692 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

54549-25-6, 68515-73-1, 141464-42-8 | |

| Record name | Decyl D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54549-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decyl D-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054549256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glucopyranose, oligomeric, decyl octyl glycosides | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decyl D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Glucopyranose, oligomers, decyl octyl glycosides | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.710 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Decyl D-glucoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-Glucopyranose, oligomeric, C8-16-alkyl glycosides | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.875 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methanone, bis(benzo[b]thien-2-yl)-](/img/structure/B130069.png)

![(E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-3-(propoxymethyl)phenyl]propan-1-one](/img/structure/B130073.png)